(1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylicacid
Description
(1R,3S,5S)-Bicyclo[3.2.1]octane-3-carboxylic acid is a rigid bicyclic compound featuring a carboxylic acid group at the 3-position. Its stereochemical configuration and bicyclic framework contribute to its unique physicochemical properties, making it a valuable building block in organic synthesis and drug development. The compound’s structure imposes geometric constraints that enhance selectivity in molecular interactions, particularly in chiral environments .
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(1S,5R)-bicyclo[3.2.1]octane-3-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-4-6-1-2-7(3-6)5-8/h6-8H,1-5H2,(H,10,11)/t6-,7+,8? |
InChI Key |
KTEWGIIYPCRLJJ-DHBOJHSNSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1CC(C2)C(=O)O |
Canonical SMILES |
C1CC2CC1CC(C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylic acid typically involves the use of cycloaddition reactions, where smaller cyclic compounds are combined to form the bicyclic structure. One common method involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of (1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylic acid may involve large-scale cycloaddition reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alcohols, amines, and other nucleophiles in the presence of catalysts or activating agents
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Esters, amides, and other derivatives
Scientific Research Applications
Biological Activities
(1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylic acid and its derivatives have shown promising biological activities:
- Monoamine Transporter Inhibition : Compounds derived from this bicyclic structure have demonstrated potent inhibition profiles for dopamine transporter (DAT) and serotonin transporter (SERT). For instance, certain derivatives exhibited a selectivity ratio of 177-fold for DAT over SERT, indicating their potential as therapeutic agents for mood disorders and addiction .
- Pharmacological Studies : Research indicates that bicyclo[3.2.1]octane compounds can serve as effective ligands for various receptors involved in neurotransmission, thus contributing to their potential use in developing medications for psychiatric conditions .
Case Studies
Several studies illustrate the applications of (1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylic acid:
- Inhibitory Potency Assessment :
- Structure-Activity Relationship Exploration :
Potential Applications
The diverse properties of (1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylic acid suggest several potential applications:
- Medicinal Chemistry : Its role as a scaffold for developing new drugs targeting neurotransmitter systems is promising.
- Neuroscience Research : The compound's ability to modulate neurotransmitter levels may provide insights into treating conditions like depression and anxiety.
Mechanism of Action
The mechanism of action of (1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The compound may act as an inhibitor or activator of enzymes, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural and Stereochemical Variations
The target compound is compared to analogs based on substituents, stereochemistry, and bicyclic system modifications:
Functional Group Impact
- Boc-Protected Analogs : The tert-butoxycarbonyl (Boc) group in and enhances stability during synthetic steps but increases molecular weight (~255 Da vs. 183 Da for the target compound). This modification is reversible, allowing selective deprotection .
- Amino-Substituted Derivatives: The 8-amino variant () introduces basicity, altering reactivity in nucleophilic acyl substitution reactions.
- Hydroxyl and Methyl Groups: ’s 3-hydroxy-8-methyl derivative (C₉H₁₆ClNO₃) shows reduced acidity (pKa ~4.5) compared to the target compound (pKa ~2.8), impacting solubility and metal chelation .
Stereochemical Influence
- Exo vs. Endo Configurations : highlights exo-carboxylic acid derivatives (e.g., (3-exo)-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride) as more water-soluble than endo counterparts due to reduced intramolecular H-bonding .
- Pharmaceutical Relevance : Ramipril () uses the (1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid core, where stereochemistry dictates ACE inhibition potency. Substituting the (1R,3S,5S) configuration could reduce binding affinity .
Biological Activity
(1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylic acid, also known by its CAS number 1488298-28-7, is a bicyclic compound with significant potential in medicinal chemistry, particularly in the development of antibacterial agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, effectiveness against various pathogens, and relevant research findings.
- Molecular Formula : C9H14O2
- Molecular Weight : 154.21 g/mol
- IUPAC Name : (1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylic acid
- Structure : Chemical Structure
(1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylic acid functions primarily as a β-lactamase inhibitor , which is crucial in combating antibiotic resistance in bacteria. It inhibits the enzymes that bacteria produce to deactivate β-lactam antibiotics, thereby restoring the efficacy of these antibiotics against resistant strains.
Antibacterial Activity
Recent studies have demonstrated that (1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylic acid exhibits potent antibacterial activity against various strains of bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Pseudomonas aeruginosa | < 0.125 mg/dm³ | Highly effective in combination with meropenem |
| Acinetobacter baumannii | 0.25 mg/dm³ | Effective against clinical isolates |
| Escherichia coli | < 0.0312 mg/dm³ | Significant inhibition observed |
This compound has shown MIC values comparable to or better than existing β-lactamase inhibitors like avibactam and is considered a promising candidate for further research and clinical trials .
Case Studies
- Study on Dual Inhibitors : Research indicated that derivatives of (1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylic acid demonstrated dual inhibition of bacterial topoisomerases, which are essential for bacterial DNA replication and repair . This dual action enhances its antibacterial properties significantly.
- Synergistic Effects : In combination therapies with β-lactam antibiotics such as meropenem, (1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylic acid has been shown to enhance the overall effectiveness against multi-drug resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
